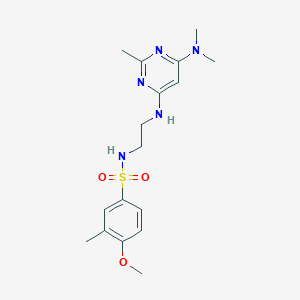
N-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H25N5O3S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
Diese Verbindung hat aufgrund ihrer amphiphile Natur Interesse in der Arzneimittel-Abgabe geweckt. Forscher haben ein amphiphile Block-Copolymer modifiziert, indem sie Poly(2-(dimethylamino)ethylmethacrylat) (PDMAEMA)-Seitenketten unter Verwendung effizienter Azid-Alkin-"Click"-Chemie gepfert haben. Das resultierende kationische amphiphile Copolymer bildet in wässrigen Medien nanodimensionale Mizellen. Diese Mizellen können Arzneimittel, wie das Antioxidans, entzündungshemmende und Antikrebsmittel Quercetin, einkapseln. Darüber hinaus können diese mit Arzneimitteln beladenen Nanopartikel weiter mit DNA interagieren, um Mizellenkomplexe zu bilden, was möglicherweise eine gleichzeitige Arzneimittel- und Genabgabe ermöglicht .
Antikrebs-Eigenschaften
Quercetin, das in die Mizellen geladen ist, die von dieser Verbindung gebildet werden, zeigt Antikrebs-Eigenschaften. Die Kombination aus Arzneimittel- und Genabgabe in einem einzigen System bietet vielversprechende Möglichkeiten zur Verbesserung der Krebstherapie. Forscher erforschen das Potenzial dieser neuartigen Polymer-Nanocarrier für die gezielte Arzneimittel-Abgabe an Krebszellen .
Biokompatible Nanocarrier
Das amphiphile Copolymer, bestehend aus einem Poly(ethylenglykol) (PEG)-Block und einem multi-Alkin-funktionalisierten, biologisch abbaubaren Polycarbonat (PC)-Block, bietet eine biokompatible Plattform für die Arzneimittel-Abgabe. Seine Selbstassoziation zu Mizellen ermöglicht eine effiziente Arzneimitteleinkapselung und kontrollierte Freisetzung .
Metabolische Aktivität und in-vitro-Evaluierungen
Erste in-vitro-Evaluierungen wurden durchgeführt, um die metabolische Aktivität und die potenzielle Anwendung dieser Polymer-Nanocarrier zu beurteilen. Forscher untersuchen ihre Eignung als Arzneimittel-Abgabesysteme .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as electrostatic interactions . For instance, the compound could interact with its targets and induce changes in their function, leading to downstream effects.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways . These could include pathways involved in cellular signaling, metabolism, and other cellular processes.
Pharmacokinetics
Similar compounds have been found to have specific pharmacokinetic properties . For instance, they may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through various routes.
Result of Action
Similar compounds have been found to have various biological activities . These could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It is known that environmental factors such as ph and temperature can influence the action of similar compounds . For instance, these factors could affect the compound’s solubility, stability, and interaction with its targets.
Eigenschaften
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-12-10-14(6-7-15(12)25-5)26(23,24)19-9-8-18-16-11-17(22(3)4)21-13(2)20-16/h6-7,10-11,19H,8-9H2,1-5H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVGYOMJFRNQLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[4-ethyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2371795.png)

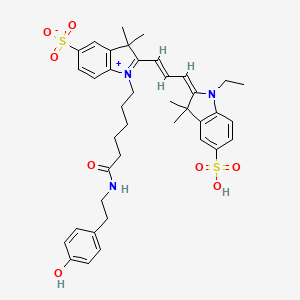
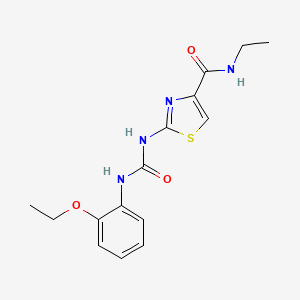

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2371802.png)
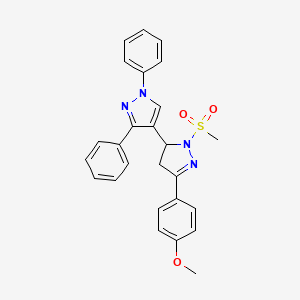
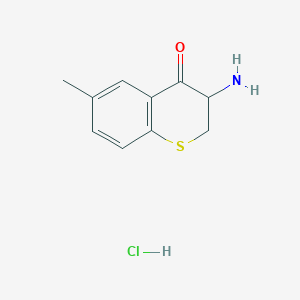
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2371811.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371813.png)
![methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate](/img/structure/B2371814.png)
![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2371815.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2371818.png)
